2-(Difluoromethyl)-6-(1H-pyrazol-3-yl)pyridine
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Overview
Description
2-(Difluoromethyl)-6-(1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both pyridine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-6-(1H-pyrazol-3-yl)pyridine typically involves the functionalization of the pyridine ring and the introduction of the difluoromethyl group. One common method involves the use of Rh(III)-catalyzed C-H functionalization reactions. For instance, the reaction of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes under Rh(III) catalysis can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-6-(1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyridine or pyrazole rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-(Difluoromethyl)-6-(1H-pyrazol-3-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic or photophysical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-6-(1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-3-yl)pyridine: This compound lacks the difluoromethyl group but shares the core pyridine-pyrazole structure.
2-(Trifluoromethyl)-6-(1H-pyrazol-3-yl)pyridine: Similar to the target compound but with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2-(Difluoromethyl)-6-(1H-pyrazol-3-yl)pyridine is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications where specific interactions with molecular targets are desired.
Properties
Molecular Formula |
C9H7F2N3 |
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Molecular Weight |
195.17 g/mol |
IUPAC Name |
2-(difluoromethyl)-6-(1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C9H7F2N3/c10-9(11)8-3-1-2-6(13-8)7-4-5-12-14-7/h1-5,9H,(H,12,14) |
InChI Key |
BIFFBEVIJATKGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)F)C2=CC=NN2 |
Origin of Product |
United States |
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